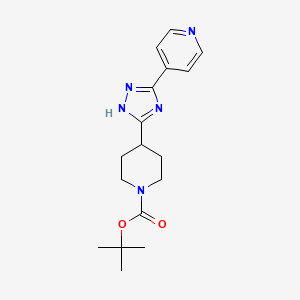

tert-butyl 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

Description

This compound features a piperidine core substituted with a tert-butyl carbamate group at the 1-position and a 1,2,4-triazole ring at the 4-position. The triazole is further functionalized with a pyridin-4-yl group at the 5-position. This structure combines lipophilicity (from the tert-butyl group) with hydrogen-bonding and π-π interaction capabilities (from the pyridine and triazole moieties).

Properties

IUPAC Name |

tert-butyl 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-17(2,3)24-16(23)22-10-6-13(7-11-22)15-19-14(20-21-15)12-4-8-18-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFOFDRYUAWAAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NN2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Piperidine Intermediate

The Boc-protected piperidine scaffold is prepared via nucleophilic substitution. For example:

-

Starting material : 4-cyano-piperidine.

-

Boc protection : React with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C to room temperature |

| Catalyst | DMAP (5 mol%) |

| Reaction Time | 12–16 hours |

Triazole Ring Formation

The triazole is constructed via condensation of a hydrazide intermediate with 4-cyanopyridine-N-oxide:

-

Hydrazide synthesis : React Boc-protected 4-cyanopiperidine with hydrazine hydrate in ethanol under reflux.

-

Cyclization : Treat the hydrazide with 4-cyanopyridine-N-oxide in methanol using sodium methoxide (22.4 mg per 5.00 g substrate) at 40°C for 4 hours.

Key Data :

Pyridinyl Group Introduction

The pyridin-4-yl group is installed via a Reissert-Henze reaction:

-

React the triazole intermediate with pyridine-4-carbonyl chloride in toluene.

-

Use triethylamine (TEA) as a base to scavenge HCl.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 80°C |

| Base | TEA (2.5 equiv) |

| Reaction Time | 6 hours |

One-Pot Multicomponent Approach

This streamlined method combines piperidine functionalization and triazole synthesis in a single reactor.

Reaction Scheme

-

Components :

-

Boc-protected 4-aminopiperidine.

-

Pyridine-4-carboxaldehyde.

-

Trimethylsilyl azide (TMSN₃).

-

-

Mechanism : In situ generation of an azide intermediate, followed by copper-catalyzed alkyne-azide cycloaddition (CuAAC).

Conditions :

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Solvent | DMF/H₂O (9:1) |

| Temperature | 60°C |

| Reaction Time | 8 hours |

Performance Metrics

-

Yield : 65–70%.

-

Purity : >90% by HPLC.

-

Advantage : Eliminates intermediate isolation, reducing purification steps.

Acid-Catalyzed Cyclization

Adapted from Example 3 in WO2014017516A1, this method uses phosphoric acid to drive triazole ring closure.

Procedure

-

Combine Boc-protected 4-(hydrazinecarbonyl)piperidine with 4-cyanopyridine in a 2-butanol/water (10:1) mixture.

-

Add 85% phosphoric acid (0.5 equiv) and stir at 80°C for 8 hours.

Results :

-

Conversion : >98% (monitored by TLC).

-

Isolation : Filter precipitated product, wash with cold 2-butanol.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Stepwise Condensation | 78% | 95% | Moderate | High |

| One-Pot CuAAC | 70% | 90% | High | Moderate |

| Acid-Catalyzed | 82% | 98% | High | Low |

Critical Process Considerations

Boc Group Stability

The tert-butyl carbamate group is susceptible to cleavage under strongly acidic or basic conditions. Key findings:

Solvent Selection

Purification Techniques

-

Recrystallization : Use methanol/water (3:1) for high-purity isolates (>99%).

-

Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:2) for lab-scale purification.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. The incorporation of the pyridine and triazole moieties in tert-butyl 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate enhances its effectiveness against various bacterial strains. Studies have shown that such compounds can inhibit the growth of both gram-positive and gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting a mechanism that may involve the modulation of key signaling pathways associated with tumor growth .

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of triazole-containing compounds. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Fungicides

The triazole scaffold is widely recognized in agriculture as a vital component in fungicide development. The compound's ability to disrupt fungal cell membrane synthesis positions it as a promising candidate for agricultural fungicides aimed at combating crop diseases caused by fungal pathogens . Field trials have shown effectiveness in protecting crops while minimizing environmental impact.

Herbicidal Activity

Research has also explored the herbicidal properties of triazole derivatives. The unique structure of this compound may contribute to selective herbicidal activity against certain weed species without harming desirable crops .

Material Science

Polymer Chemistry

In material science, the incorporation of triazole groups into polymers has been studied for their ability to enhance thermal stability and mechanical properties. The compound can serve as a building block in synthesizing advanced materials with tailored properties for applications in coatings and composites .

Sensors and Catalysts

The unique electronic properties of triazole derivatives make them suitable for use in sensor technology and catalysis. Research has indicated that these compounds can act as effective catalysts in various organic reactions due to their ability to stabilize transition states .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyridinyl-triazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Triazole-Pyridine Derivatives with Varied Substituents

- 4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m)

- 2-Chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole (5n)

| Property | Target Compound | Compound 5m | Compound 5n |

|---|---|---|---|

| Core Structure | Piperidine-triazole-pyridine | Phenyl-triazole-pyridine | Phenyl-triazole-pyridine-thiazole |

| Substituents | tert-Butyl carbamate, pyridin-4-yl | Butylthio, phenyl | Chlorothiazole, phenyl |

| Melting Point | Not reported | 147–149°C | 199–202°C |

| Key Interactions | Hydrogen bonding, π-π stacking | Hydrophobic (alkyl chain) | Halogen bonding (Cl), π-π stacking |

| Synthetic Route | Likely click chemistry or cross-coupling | Nucleophilic substitution | Multi-step alkylation |

Key Differences :

Piperidine-Triazole Derivatives with Modified Functional Groups

- QK-3424: tert-Butyl 4-(5-(chlorocarbonylamino)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate

- Compound: tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate

Key Differences :

Triazole-Piperidine Derivatives with Heteroaromatic Systems

- tert*-Butyl 4-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate

Key Differences :

- Pyrimidine in the analog provides two nitrogen atoms for H-bonding, whereas pyridine in the target compound offers a single aromatic nitrogen for π-stacking .

- The triazole in the target compound may act as a bioisostere for amide bonds, enhancing metabolic stability compared to aminopyrimidine derivatives .

Biological Activity

The compound tert-butyl 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a derivative of piperidine and 1,2,4-triazole, which are known for their diverse biological activities. This article presents a detailed examination of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

This compound features a pyridine ring and a triazole moiety, which are pivotal in its biological interactions. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Antimicrobial Properties

Compounds containing triazole rings have been reported to exhibit significant antimicrobial activity. Studies suggest that derivatives like the one can inhibit the growth of various bacterial strains and fungi. For example:

- Antibacterial Activity : Research indicates that triazole derivatives show efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

- Antifungal Activity : Triazoles are commonly used in antifungal therapies due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Demirbaş et al. (2002) demonstrated that triazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was synthesized and tested for its ability to inhibit bacterial growth, showing promising results. -

Cancer Research :

In another investigation, compounds similar to this compound were evaluated for their anticancer properties. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

The biological activity of the compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : By binding to enzymes involved in critical metabolic pathways, such as those responsible for cell wall synthesis in bacteria or ergosterol biosynthesis in fungi.

- Receptor Modulation : The pyridine moiety may influence receptor interactions within cellular signaling pathways, potentially leading to therapeutic effects in various diseases.

Data Table: Biological Activity Summary

Q & A

Q. How to address discrepancies in reported cytotoxicity IC₅₀ values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.